3-Amino-3-(3-bromophenyl)propan-1-OL
Overview
Description
3-Amino-3-(3-bromophenyl)propan-1-OL is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-3-(3-bromophenyl)propan-1-OL, also known as this compound hydrochloride, is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
The compound has the following chemical characteristics:
- Molecular Formula : C9H12BrNO
- Molar Mass : 230.10 g/mol
- CAS Number : 787615-13-8
- Appearance : White to yellow solid
- Density : 1.466 g/cm³
- Boiling Point : 348.6°C at 760 mmHg
- Flash Point : 164.6°C
These properties suggest that the compound is stable under normal conditions, which is advantageous for biological applications.
Research indicates that this compound exhibits various biological activities, potentially due to its amino and hydroxyl functional groups. These groups may enhance its reactivity and interaction with biological targets. Some proposed mechanisms include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.
- Antioxidant Properties : The presence of the hydroxyl group may contribute to antioxidant activity, helping to neutralize free radicals in biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although further studies are needed to clarify these interactions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-2-methylphenylpropan-1-ol | C10H15NO | Contains a methyl group on the phenyl ring |
(R)-3-Amino-3-(4-bromophenyl)propan-1-ol | C9H13BrClNO | Bromine at para position; different biological activity |
(S)-3-Amino-3-(2-bromophenyl)propan-1-ol | C9H13BrClNO | Different stereochemistry affecting reactivity |
This table illustrates how variations in structure can lead to differences in biological activity and potential applications.
Properties
IUPAC Name |
3-amino-3-(3-bromophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAZYIGUHYEVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661555 | |
Record name | 3-Amino-3-(3-bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787615-13-8 | |
Record name | 3-Amino-3-(3-bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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